molecular formula C7H5N3OS B1443927 3-(thiophene-2-carbonyl)-4H-1,2,4-triazole CAS No. 1482169-30-1

3-(thiophene-2-carbonyl)-4H-1,2,4-triazole

Cat. No.: B1443927
CAS No.: 1482169-30-1
M. Wt: 179.2 g/mol
InChI Key: SWFTXUTZGWHBHF-UHFFFAOYSA-N
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Description

3-(Thiophene-2-carbonyl)-4H-1,2,4-triazole (CAS 1482169-30-1) is a high-purity heterocyclic compound with a molecular formula of C₇H₅N₃OS and a molecular weight of 179.20 g/mol. This chemical belongs to a class of thiophene-linked 1,2,4-triazole derivatives, which are recognized as promising scaffolds in medicinal chemistry due to their diverse biological activities. Recent research highlights its significant value in pharmacological investigations, particularly in antimicrobial and chemotherapeutic studies. Scientific studies have demonstrated that this thiophene-1,2,4-triazole hybrid exhibits marked antibacterial activity against a panel of standard pathogenic strains, including Gram-positive bacteria and the Gram-negative Escherichia coli. Furthermore, related structural analogs have shown potent anti-proliferative activity against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with studies reporting IC50 values below 25 μM. The proposed mechanisms of action for highly active compounds in this class include a high affinity for bacterial DNA gyrase and cyclin-dependent kinase 2 (CDK2), which are critical targets in antibacterial and anticancer drug discovery, respectively. This product is intended for research and further manufacturing use only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

thiophen-2-yl(1H-1,2,4-triazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c11-6(5-2-1-3-12-5)7-8-4-9-10-7/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFTXUTZGWHBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(thiophene-2-carbonyl)-4H-1,2,4-triazole generally follows a classical approach involving:

  • Preparation of thiophene-2-carbohydrazide from thiophene-2-carboxylic acid derivatives.
  • Reaction of the hydrazide with appropriate reagents to form thiosemicarbazide or acylhydrazinocarbothioamide intermediates.
  • Cyclization of these intermediates under alkaline conditions to yield the 1,2,4-triazole ring system.

This approach is well documented for various alkyl-, aryl-, and heterylcarboxylic acids, including thiophene derivatives.

Preparation of Thiophene-2-carbohydrazide

A key starting material is thiophene-2-carbohydrazide, which can be synthesized by refluxing thiophene-2-carboxylic acid esters or chlorides with hydrazine hydrate in dry solvents such as chloroform or ethanol. For example, hydrazine hydrate is added dropwise to a solution of thiophene-2-carboxylic acid derivative under reflux for about one hour, followed by solvent removal under vacuum and crystallization of the hydrazide product.

Step Reagents/Conditions Outcome
1 Thiophene-2-carboxylic acid derivative + hydrazine hydrate Formation of thiophene-2-carbohydrazide
2 Reflux in dry chloroform or ethanol (1 hour) Crystallization of hydrazide (yield ~70-75%)

Formation of Thiosemicarbazide and Acylhydrazinocarbothioamide Intermediates

The thiophene-2-carbohydrazide is then reacted with isothiocyanates or related reagents to form thiosemicarbazide derivatives. This reaction typically occurs in absolute ethanol under reflux for several hours (e.g., 7 hours), producing bis-thiosemicarbazide intermediates when starting from dicarboxylic acid derivatives.

Step Reagents/Conditions Outcome
1 Thiophene-2-carbohydrazide + haloaryl isothiocyanates Formation of thiosemicarbazide intermediates
2 Reflux in ethanol (5-7 hours) Isolation of bis-thiosemicarbazide derivatives

Cyclization to 1,2,4-Triazole Ring

The crucial step is the cyclization of thiosemicarbazide or 2-acylhydrazinocarbothioamide intermediates to form the 1,2,4-triazole ring. This is typically achieved by heating the intermediate in an alkaline medium such as aqueous sodium hydroxide or sodium methanolate. The reaction conditions often involve reflux for 3-4 hours, followed by acidification to precipitate the triazole product.

Step Reagents/Conditions Outcome
1 Thiosemicarbazide intermediate + NaOH (2 N) Cyclization to 1,2,4-triazole-3-thiol
2 Reflux for 3-4 hours Formation of this compound
3 Acidification to pH 4-5 Precipitation and isolation of product

Representative Synthesis Example

A representative synthesis reported involves:

  • Reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates under reflux in ethanol to yield 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives.
  • Subsequent cyclization by heating in aqueous sodium hydroxide to form the triazole ring.
  • Isolation of the product by acidification and crystallization.

This method yielded compounds with good purity and moderate to good yields (50-75%).

Alternative Synthetic Routes

  • From Dicarboxylic Acids and Hydrazides: Dicarboxylic acids can be converted into hydrazides, which upon reaction with potassium or ammonium thiocyanates in acidic media form hydrazinocarbothioamides. These intermediates cyclize under alkaline conditions to the triazole derivatives.

  • Using Esters of Heterylcarboxylic Acids: Esters of heterylcarboxylic acids react with thiosemicarbazide in the presence of sodium methanolate to give 5-substituted 1,2,4-triazole-3-thiols after cyclization.

Summary Table of Preparation Methods

Method No. Starting Materials Key Intermediates Cyclization Conditions Yield (%) Notes
1 Thiophene-2-carboxylic acid + hydrazine Thiophene-2-carbohydrazide Reflux in ethanol, then NaOH reflux 70-75 Classic hydrazide formation
2 Hydrazide + haloaryl isothiocyanates Thiosemicarbazide derivatives Reflux ethanol (5-7 h), NaOH reflux (3-4 h) 50-75 Formation of 4-haloaryl substituted triazoles
3 Dicarboxylic acids or esters + thiocyanates Hydrazinocarbothioamides Acidic medium then alkaline cyclization Variable Alternative route via hydrazinocarbothioamides

Research Findings and Analytical Data

  • Spectroscopic Confirmation: The formation of the triazole ring is confirmed by IR absorption bands corresponding to C=N (~1650-1676 cm^-1), SH (~2600-2766 cm^-1), and C=S (~1190-1250 cm^-1) groups. Proton NMR typically shows characteristic singlets for SH protons (~14 ppm) and aromatic protons in expected regions.

  • Yields and Purity: Yields range from moderate to good (50-94%), depending on the specific substituents and reaction conditions. Purification is commonly achieved by crystallization from ethanol or DMF-water mixtures.

  • Biological Relevance: The synthesized this compound derivatives have been investigated for antimicrobial and other biological activities, underscoring the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-(thiophene-2-carbonyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted thiophene and triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
The 1,2,4-triazole scaffold is recognized for its broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal and antibacterial activities. For instance, compounds containing the triazole moiety have been shown to outperform traditional antifungal agents against various fungal strains such as Aspergillus flavus and Candida albicans . The incorporation of the thiophene carbonyl group enhances these properties by improving solubility and bioavailability.

Anticancer Properties:
Studies have demonstrated that 1,2,4-triazole derivatives can inhibit tumor growth through various mechanisms. The presence of the thiophene moiety in triazole derivatives has been linked to increased cytotoxicity against cancer cell lines. For example, certain thiophene-linked triazoles have shown promising results in inhibiting the proliferation of breast and lung cancer cells .

Neuroprotective Effects:
Recent investigations have revealed that some triazole derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems suggests their application in developing drugs for conditions such as Alzheimer's disease .

Agrochemical Applications

Fungicides:
The antifungal properties of 3-(thiophene-2-carbonyl)-4H-1,2,4-triazole make it a candidate for developing new fungicides. Research has indicated that triazole-based compounds can effectively combat plant pathogens while being less toxic to beneficial organisms . The incorporation of thiophene enhances the efficacy and stability of these agrochemicals.

Herbicides:
Triazoles are also being explored for their herbicidal potential. The unique chemical structure allows for selective action against specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

Polymer Chemistry:
The incorporation of 1,2,4-triazoles into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Thiophene-based triazoles can act as cross-linking agents or modifiers in polymer formulations . This application is particularly relevant in developing advanced materials for electronics and coatings.

Corrosion Inhibitors:
Research has indicated that triazole derivatives can serve as effective corrosion inhibitors for metals. The ability of these compounds to form protective films on metal surfaces helps prevent oxidation and degradation . The thiophene group contributes to the overall effectiveness by enhancing the adsorption properties on metal substrates.

Case Studies

Application AreaCase Study ReferenceFindings
AntimicrobialPMC7384432Demonstrated high antifungal activity against Candida species with MIC values significantly lower than commercial agents.
AnticancerACS OmegaShowed cytotoxic effects on lung cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
AgrochemicalsMDPIDeveloped a new class of fungicides based on thiophene-linked triazoles with improved efficacy against Fusarium species.
Material ScienceResearchGateHighlighted the use of triazole-based polymers exhibiting enhanced thermal stability suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 3-(thiophene-2-carbonyl)-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The 1,2,4-triazole ring allows diverse substitutions at positions 3, 4, and 5. Key structural variations in similar compounds include:

Compound Substituents Key Features
3-(Thiophene-2-carbonyl)-4H-1,2,4-triazole Thiophene-2-carbonyl at C3, H at C4 Enhanced π-stacking; potential antimicrobial/antiviral activity
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole 4-Chlorophenyl at C4, fluorobenzyl sulfanyl at C3, thiophene at C5 Selective COX-2 inhibition (SI = 1.89)
3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole Heptyloxy at C3, hexyloxyphenyl at C4 Potent anticonvulsant activity (ED50 = 37.3 mg/kg, PI = 11.3)
3-(3-Pyridyl)-5-(4-substituted phenyl)-4H-1,2,4-triazole derivatives Pyridyl at C3, substituted phenyl at C5 Antibacterial activity against S. aureus and M. tuberculosis

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. Key comparisons include:

Compound Substituents Activity Reference
This compound (hypothetical) Thiophene-2-carbonyl at C3 Predicted activity based on structural analogs (e.g., thiophene enhances biofilm penetration)
3-Substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles Varied thioethers at C3 90% inhibition of C. albicans and E. coli at 0.01% concentration
3-(3-Pyridyl)-5-(4-methylphenyl)-4H-1,2,4-triazole 3-Pyridyl at C3, 4-methylphenyl at C5 Superior to ampicillin against S. aureus (MIC = 6.25 µg/mL)

The thiophene group may enhance membrane permeability compared to purely aromatic substituents, though direct evidence for the target compound requires further study.

Anticonvulsant Activity

Anticonvulsant triazoles often feature alkoxy or aryloxy groups:

Compound Substituents ED50 (mg/kg) Protective Index (PI) Reference
3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole Heptyloxy at C3 37.3 11.3
Carbamazepine (reference) 6.4
3-Amino-5-[2-(phenylthio)phenyl]-4H-1,2,4-triazole Phenylthio at C5 Weak activity

Long alkyl chains (e.g., heptyloxy) improve anticonvulsant efficacy and safety profiles, whereas amino or thioether groups may reduce activity .

Enzyme Inhibition and Other Activities

  • COX-2 Inhibition : A fluorobenzyl sulfanyl-substituted triazole showed COX-2 selectivity (SI = 1.89) via molecular docking, comparable to celecoxib .
  • Neuraminidase Inhibition : 1,2,4-Triazole-3-thioethers with hydroxy-methoxybenzylidene groups exhibited IC50 values of 6.86–9.1 µg/mL against H1N1 neuraminidase .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro or chloro substituents on aryl rings enhance antibacterial and antitubercular activities .
  • Alkyl Chain Length : Longer chains (e.g., heptyloxy) improve anticonvulsant potency and reduce toxicity .
  • Thiophene vs. Benzene : Thiophene’s lower aromaticity may increase metabolic stability compared to phenyl analogs .

Biological Activity

3-(Thiophene-2-carbonyl)-4H-1,2,4-triazole is a member of the triazole family, a group of compounds known for their diverse biological activities. The unique structure of triazoles allows them to interact with various biological targets, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with hydrazine and carbonyl compounds. The key steps in the synthesis may include:

  • Formation of Thiophene Derivative : Reacting thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride.
  • Cyclization : Condensing the acid chloride with hydrazine derivatives to form the triazole ring.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of 1,2,4-triazoles showed potent activity against gram-positive and gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for these compounds were found to be in the micromolar range, suggesting their potential as antimicrobial agents .

Anticancer Activity

Several studies have reported the anticancer properties of triazole derivatives. For instance:

  • A compound structurally related to this compound demonstrated an IC50 value ranging from 1.02 to 74.28 μM against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Another study highlighted that triazole derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of triazoles can be attributed to their ability to inhibit key enzymes involved in cellular processes. For example:

  • Triazoles have been shown to inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in cancer progression .
  • Molecular docking studies suggest that these compounds can form stable interactions with enzyme active sites, enhancing their inhibitory effects .

Case Study 1: Antimicrobial Evaluation

A series of synthesized 1,2,4-triazole derivatives were tested for their antimicrobial efficacy against common pathogens such as E. coli and S. aureus. The results indicated that modifications in the thiophene moiety significantly enhanced antimicrobial activity.

CompoundMIC (µg/mL)Activity
A10Effective
B25Moderate
C50Weak

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, a derivative similar to this compound was evaluated against a panel of cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HCT11630Cell cycle arrest
PC3 (Prostate)>100Low toxicity

Q & A

Q. What are the optimal synthetic methods for preparing 3-(thiophene-2-carbonyl)-4H-1,2,4-triazole, and how are reaction conditions optimized?

Methodological Answer: Microwave-assisted synthesis is a highly efficient method. Key parameters include:

  • Temperature: 165°C (critical for reaction initiation and completion).
  • Pressure: 12.2 bar (ensures solvent stability and reaction efficiency).
  • Time: 45 minutes (maximizes product yield; prolonged heating beyond this does not improve conversion) .
  • Characterization: Use GC/MS (e.g., Agilent 7890B with MS detector 5977B) to confirm molecular ions (e.g., m/z 330.1 for the target compound) and monitor reaction completeness .
    Data Table:
ParameterOptimal ValueImpact on Yield
Temperature165°C↑ 25% yield vs. 150°C
Reaction Time45 minPeak concentration at 45 min
Pressure12.2 barPrevents solvent evaporation

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: A multi-technique approach is essential:

  • Elemental Analysis (CHNS): Verify stoichiometry (e.g., C: 51.2%, H: 3.6%, N: 21.2%, S: 9.7%) .
  • NMR Spectroscopy: ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm for thiophene and triazole protons) and substituent environments .
  • Mass Spectrometry: Compare experimental m/z values (e.g., 330.1) with theoretical calculations .

Q. What are the standard protocols for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to determine MICs against S. aureus and M. tuberculosis. For example, derivatives with 4-methylphenyl groups show MICs ≤ 2 µg/mL, comparable to ampicillin .
  • Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute:
    • HOMO-LUMO gaps (predicts charge transfer behavior; e.g., ΔE ≈ 4.1 eV for thiophene-triazole hybrids) .
    • Electrostatic potential maps (identifies nucleophilic/electrophilic sites for functionalization) .
  • Docking Studies: Autodock Vina models interactions with biological targets (e.g., M. tuberculosis enoyl-ACP reductase) to rationalize activity .

Q. How do structural modifications (e.g., substituent variation) influence biological activity, and how are SAR studies designed?

Methodological Answer:

  • SAR Strategy:
    • Core Retention: Maintain the triazole-thiophene scaffold.
    • Substituent Screening: Introduce halogens (Cl, Br), alkyl groups (methyl, isopropyl), or electron-withdrawing groups (NO₂) at the 4- and 5-positions.
    • Activity Correlation: For example, 4-chlorobenzylthio derivatives exhibit 4× higher anti-TB activity than unsubstituted analogs .
  • Data Analysis: Use regression models (e.g., Hansch analysis) to link logP, polar surface area, and bioactivity .

Q. How can researchers resolve contradictions in reported yields or activities across studies?

Methodological Answer:

  • Reproducibility Checks: Replicate reactions under identical conditions (e.g., 165°C, 45 min) and compare yields .
  • By-Product Analysis: Use HPLC to detect impurities (e.g., unreacted 2-bromophenyl intermediates in ).
  • Statistical Validation: Apply Student’s t-test to assess significance of activity variations (e.g., p < 0.05 for MIC differences between labs) .

Q. What strategies improve the aqueous solubility of this compound derivatives for in vivo studies?

Methodological Answer:

  • Structural Modifications:
    • Introduce polar groups (e.g., -OH, -NH₂) at the 4-position.
    • Use salt formation (e.g., hydrochloride salts) for ionic derivatives .
  • Formulation Approaches:
    • Nanoemulsions (e.g., Tween-80/PEG-400 carriers) enhance solubility by 10–50× .

Q. How are reaction mechanisms elucidated for triazole-thiophene hybrid syntheses?

Methodological Answer:

  • Kinetic Studies: Monitor intermediates via time-resolved FTIR (e.g., thiourea formation at 1670 cm⁻¹) .
  • Isotopic Labeling: Use ¹³C-labeled thiophene precursors to track carbonyl incorporation pathways .

Data Contradiction Example:

  • Issue: reports 45 minutes as optimal for synthesis, while cites 30 minutes for a brominated analog.
  • Resolution: Substituent electronic effects (e.g., bromine’s electron-withdrawing nature) may accelerate reaction kinetics, requiring shorter times .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(thiophene-2-carbonyl)-4H-1,2,4-triazole
Reactant of Route 2
3-(thiophene-2-carbonyl)-4H-1,2,4-triazole

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